2-(2-Furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
2-(2-Furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Brand Name:
Vulcanchem
CAS No.:
207107-62-8
VCID:
VC0382166
InChI:
InChI=1S/C17H11NO3/c19-16-13-7-1-4-11-5-2-8-14(15(11)13)17(20)18(16)10-12-6-3-9-21-12/h1-9H,10H2
SMILES:
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC4=CC=CO4
Molecular Formula:
C17H11NO3
Molecular Weight:
277.27g/mol
2-(2-Furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
CAS No.: 207107-62-8
Main Products
VCID: VC0382166
Molecular Formula: C17H11NO3
Molecular Weight: 277.27g/mol
CAS No. | 207107-62-8 |
---|---|
Product Name | 2-(2-Furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
Molecular Formula | C17H11NO3 |
Molecular Weight | 277.27g/mol |
IUPAC Name | 2-(furan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione |
Standard InChI | InChI=1S/C17H11NO3/c19-16-13-7-1-4-11-5-2-8-14(15(11)13)17(20)18(16)10-12-6-3-9-21-12/h1-9H,10H2 |
Standard InChIKey | PEEXKOJLCXLHAU-UHFFFAOYSA-N |
SMILES | C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC4=CC=CO4 |
Canonical SMILES | C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC4=CC=CO4 |
PubChem Compound | 305309 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume